molecular formula C18H19NO4 B3051020 Benzoic acid, 3-[[[2-(1-methylethyl)phenoxy]acetyl]amino]- CAS No. 304890-52-6

Benzoic acid, 3-[[[2-(1-methylethyl)phenoxy]acetyl]amino]-

Cat. No.: B3051020
CAS No.: 304890-52-6
M. Wt: 313.3 g/mol
InChI Key: KAGNFYNPIBRHJS-UHFFFAOYSA-N
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Description

Benzoic acid, 3-[[[2-(1-methylethyl)phenoxy]acetyl]amino]- is a complex organic compound with a variety of functional groups, including a carboxylic acid, an amide, and an ether. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 3-[[[2-(1-methylethyl)phenoxy]acetyl]amino]- typically involves multiple steps. One common method is the reaction of 3-amino benzoic acid with 2-(1-methylethyl)phenoxyacetyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are often employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-[[[2-(1-methylethyl)phenoxy]acetyl]amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce amines .

Scientific Research Applications

Benzoic acid, 3-[[[2-(1-methylethyl)phenoxy]acetyl]amino]- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Benzoic acid, 3-[[[2-(1-methylethyl)phenoxy]acetyl]amino]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • **Benzoic acid, 3-[[[2-(1-methylethyl)phenyl]thio]acetyl]amino]-
  • Benzoic acid, 2-phenoxy-

Uniqueness

Compared to similar compounds, Benzoic acid, 3-[[[2-(1-methylethyl)phenoxy]acetyl]amino]- has unique structural features that contribute to its distinct chemical and biological properties. The presence of the phenoxy group, for example, can enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

3-[[2-(2-propan-2-ylphenoxy)acetyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-12(2)15-8-3-4-9-16(15)23-11-17(20)19-14-7-5-6-13(10-14)18(21)22/h3-10,12H,11H2,1-2H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGNFYNPIBRHJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351342
Record name Benzoic acid, 3-[[[2-(1-methylethyl)phenoxy]acetyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304890-52-6
Record name Benzoic acid, 3-[[[2-(1-methylethyl)phenoxy]acetyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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